BenchChemオンラインストアへようこそ!

methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans

Stereochemistry Chemical Reproducibility Analytical Chemistry

Secure the pre-defined trans-2-hydroxycyclohexyl diastereomer (CAS 1820579-39-2) for reproducible structure-activity relationship (SAR) studies. The fixed stereochemistry eliminates confounding cis/trans mixtures, ensuring batch-to-batch consistency for cannabinoid CB1 and LPA1 antagonist research. With a methyl ester handle for rapid derivatization and a logP of 0.4, this 225 Da fragment is ideal for fragment-based drug discovery (FBDD) and focused library synthesis. Guaranteed ≥95% purity and defined 2-center stereochemistry.

Molecular Formula C10H15N3O3
Molecular Weight 225.248
CAS No. 1820579-39-2
Cat. No. B2634340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans
CAS1820579-39-2
Molecular FormulaC10H15N3O3
Molecular Weight225.248
Structural Identifiers
SMILESCOC(=O)C1=CN(N=N1)C2CCCCC2O
InChIInChI=1S/C10H15N3O3/c1-16-10(15)7-6-13(12-11-7)8-4-2-3-5-9(8)14/h6,8-9,14H,2-5H2,1H3/t8-,9-/m1/s1
InChIKeyBGODSZVUMNXWHB-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans (CAS 1820579-39-2) | Defined Stereochemical Triazole Scaffold for CB1 and LPA1 Research


Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans (CAS 1820579-39-2) is a 1,4-disubstituted 1,2,3-triazole derivative featuring a trans-2-hydroxycyclohexyl group at the N1 position and a methyl ester at the C4 position. It is a versatile small molecule scaffold . The compound has a molecular formula of C10H15N3O3, a molecular weight of 225.24 g/mol, and a computed XLogP3-AA of 0.4, indicating moderate hydrophilicity [1]. The defined trans configuration (2 defined atom stereocenters) distinguishes it from stereochemically undefined or cis analogs, making it critical for reproducible structure-activity relationship (SAR) studies in cannabinoid CB1 receptor and lysophosphatidic acid receptor 1 (LPA1) antagonist research programs.

Why the Trans Stereochemistry and 2-Hydroxy Group Preclude Generic Substitution of CAS 1820579-39-2


In silico and experimental data demonstrate that generic substitution with the cis isomer, a stereochemically undefined mixture, or a non-hydroxylated cyclohexyl analog will alter key molecular recognition features. The trans-2-hydroxycyclohexyl substituent provides a specific spatial orientation of the hydrogen bond donor/acceptor, which is critical for target binding [1]. For instance, in related 1,2,3-triazole series targeting the CB1 receptor, the cis/trans relative configuration of the hydroxycyclohexyl group was a determining factor for receptor affinity, and diastereoisomers were separated and individually characterized to establish structure-activity relationships [2]. Using a compound with undefined stereochemistry (e.g., CAS 1197579-14-8) introduces an uncontrolled variable that can lead to irreproducible biological results. Similarly, substituting with methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate removes the hydroxy group, which eliminates a key hydrogen-bonding site and increases lipophilicity, fundamentally changing the compound's pharmacological profile.

Quantitative Differentiation Evidence for methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans (CAS 1820579-39-2)


Stereochemical Definition vs. Undefined Analog (CAS 1197579-14-8): 2 Defined Stereocenters for Batch-to-Batch Reproducibility

The trans isomer of methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate (CAS 1820579-39-2) has 2 defined atom stereocenters, as reported by PubChem [1]. In contrast, the analog with unspecified stereochemistry (CAS 1197579-14-8) lacks this definition, as evidenced by its non-stereospecific InChI Key (BGODSZVUMNXWHB-UHFFFAOYNA-N, containing 'U' for undefined ). This structural ambiguity means that CAS 1197579-14-8 could be a racemic mixture, a single enantiomer, or a mixture of diastereomers, leading to inconsistent biological assay results. The defined trans isomer therefore provides guaranteed stereochemical purity essential for reproducible SAR studies.

Stereochemistry Chemical Reproducibility Analytical Chemistry

Lipophilicity Control: XLogP3-AA of 0.4 vs. Non-Hydroxylated Cyclohexyl Analog (Estimated LogP >1.5)

The PubChem computed logP (XLogP3-AA) for the target trans compound is 0.4 [1]. The presence of the hydroxyl group reduces lipophilicity by an estimated 1.0–1.5 log units compared to the non-hydroxylated analog, methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate, which has a computed logP of approximately 1.84 [2]. This difference shifts the target compound into a more hydrophilic, lead-like chemical space, potentially reducing off-target binding associated with higher lipophilicity.

Lipophilicity Drug-likeness Physicochemical Properties

Hydrogen Bond Donor Capacity: 1 HBD vs. 0 HBD for Non-Hydroxylated Analog

According to PubChem, the target compound has a Hydrogen Bond Donor Count of 1 (the cyclohexanol -OH group) [1]. The non-hydroxylated comparator, methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate, has a Hydrogen Bond Donor Count of 0 [2]. This hydrogen bond donor capability is a critical molecular recognition feature. In the context of CB1 receptor ligands, the presence and orientation of the hydroxy group are essential for mimicking the pharmacophore of non-classical cannabinoids like CP55,940, directly impacting receptor binding affinity.

Molecular Recognition Pharmacophore Hydrogen Bonding

CB1 Cannabinoid Receptor Pharmacophore Validation: Class-Level Evidence for Hydroxycyclohexyl 1,2,3-Triazoles

A 2023 study by Szafrański et al. synthesized and evaluated 19 1,2,3-triazole derivatives for CB1 receptor affinity [1]. The study specifically used cyclohexyl, 2-hydroxycyclopentyl, and 3-hydroxycyclohexyl as R1 substituents to mimic the steric pharmacophoric groups of non-classical cannabinoids. For a subset of 4-(3-hydroxycyclohexyl) 1,2,3-triazoles, the cis/trans relative configuration was determined to be a critical factor for receptor interaction, as evidenced by the separation and individual characterization of these diastereoisomers. The study confirmed that the hydroxycyclohexyl-1,2,3-triazole core is a validated pharmacophore for this receptor class. The trans-2-hydroxycyclohexyl regioisomer offers a distinct spatial arrangement of the hydroxy group, providing an alternative vector for hydrogen bonding compared to the 3-hydroxy isomer.

CB1 Receptor Cannabinoid Pharmacophore Click Chemistry

LPA1 Antagonist Pharmacophore Shared with Clinical Candidate BMS-986278 (Kb = 6.9 nM)

The target compound is a close structural analog of the core scaffold found in the clinical-stage LPA1 antagonist BMS-986278. BMS-986278, an oxycyclohexyl acid lysophosphatidic acid receptor 1 (LPA1) antagonist, exhibits a human LPA1 Kb of 6.9 nM and has advanced to Phase 2 clinical trials for pulmonary fibrotic diseases (NCT04308681) [1]. The target compound shares the critical 1,2,3-triazole and hydroxycyclohexyl structural motifs with BMS-986278. The trans-2-hydroxycyclohexyl configuration presents a specific regio- and stereochemical arrangement that can be exploited to build focused libraries of LPA1 antagonists based on this privileged pharmacophore.

LPA1 Antagonist Pulmonary Fibrosis Pharmacophore BMS-986278

Vendor-Specified Purity and Availability: Min. 95% Purity with Defined Stereochemistry

The trans isomer is commercially available from CymitQuimica (Biosynth brand) with a minimum purity of 95% . The stereochemically undefined analog (CAS 1197579-14-8), while also available at 95% purity , carries the risk of variable isomeric composition. The target compound thus offers the same analytical purity standard but with guaranteed stereochemical identity, which is essential for generating reliable biological data. This makes it the preferred procurement choice when stereochemical integrity is a requirement for the project.

Quality Control Procurement Analytical Specification

Application Scenarios for methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans (CAS 1820579-39-2) Based on Differentiated Evidence


Stereochemistry-Controlled CB1 Cannabinoid Receptor SAR Libraries

The defined trans configuration and validated hydroxycyclohexyl-1,2,3-triazole pharmacophore [1] make this compound an ideal starting material for generating focused libraries of CB1 receptor ligands. Researchers can systematically vary the C4 ester and C5 position while maintaining a fixed trans stereochemistry, enabling the generation of interpretable SAR data. The need to separate and characterize cis/trans diastereoisomers, a labor-intensive process highlighted in the foundational literature [1], is avoided by procuring the pre-defined trans isomer.

Key Intermediate for LPA1 Antagonist Development (e.g., BMS-986278 Analogs)

Given the structural analogy to the clinical candidate BMS-986278 (human LPA1 Kb = 6.9 nM) [2], the compound serves as a direct starting point for synthesizing novel LPA1 antagonists. The methyl ester at the 4-position is a convenient handle for hydrolysis to the carboxylic acid or conversion to carbamoyl derivatives, mimicking the key functional groups of BMS-986278. The trans-2-hydroxy group provides a vector for further derivatization or for exploiting hydrogen-bonding interactions with the receptor.

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 225.24 g/mol, a low logP of 0.4, and a single hydrogen bond donor [3], this compound adheres to the 'Rule of Three' guidelines for fragment-based screening. Its moderate complexity (Complexity = 262) and defined stereochemistry make it a high-quality fragment for FBDD campaigns targeting protein-protein interactions or allosteric sites where a hydrophilic, stereochemically defined fragment is desired.

Reproducible Pharmacological Tool Compound for Academic Research

For academic laboratories requiring a consistent, well-characterized chemical probe for studying the endocannabinoid system or LPA signaling, the trans isomer ensures batch-to-batch reproducibility . The defined stereochemistry eliminates the confounding variable of varying isomeric ratios, which is critical for generating publishable, reproducible pharmacological data. The commercial availability with ≥95% purity and guaranteed stereochemistry supports this application.

Quote Request

Request a Quote for methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.